Dezapelisib is classified as an investigational drug and belongs to the category of small-molecule inhibitors. Its primary mechanism involves the inhibition of phosphoinositide 3-kinase delta, which plays a crucial role in the signaling pathways that regulate cell growth, survival, and metabolism. The compound is derived from synthetic processes aimed at optimizing its efficacy and selectivity against cancer cells.
The synthesis of Dezapelisib involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the selection of appropriate starting materials that can be transformed through various chemical reactions, including:
Dezapelisib has a well-defined molecular structure characterized by its chemical formula and three-dimensional conformation. The key structural features include:
X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy may be utilized to elucidate the precise arrangement of atoms within the molecule, providing insights into how structural features influence its pharmacological properties.
Dezapelisib undergoes various chemical reactions during both its synthesis and when interacting with biological targets. Key reactions include:
Analytical techniques such as mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to study these reactions in detail.
The mechanism of action of Dezapelisib primarily revolves around its inhibition of phosphoinositide 3-kinase delta. This inhibition disrupts key signaling pathways involved in:
Research data indicates that patients treated with Dezapelisib exhibit significant clinical responses, particularly in hematologic cancers.
Dezapelisib exhibits several notable physical properties:
The chemical properties include:
Comprehensive characterization studies utilizing techniques like differential scanning calorimetry (DSC) may provide insights into thermal stability.
Dezapelisib is primarily investigated for its applications in oncology, specifically targeting hematologic malignancies such as:
In addition to oncology, ongoing studies are exploring its use in autoimmune diseases due to its immunomodulatory effects.
Dezapelisib (chemical name: (S)-2-((1-(5-fluoro-2-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl)amino)pyrido[2,3-d]pyrimidin-5(8H)-one) possesses the systematic IUPAC nomenclature reflecting its complex heterocyclic structure. It is identified by the CAS Registry Number 1262440-25-4 and has the molecular formula C₂₀H₁₆FN₇OS with a molecular weight of 421.45 g/mol. The compound features a stereospecific center with (S)-configuration at the chiral piperidine ring, a structural element critical for target binding affinity. Dezapelisib displays moderate lipophilicity (XLogP 3.56) while adhering to Lipinski's rule of five with 6 hydrogen bond acceptors, 2 hydrogen bond donors, and a topological polar surface area of 129.1 Ų—properties supporting oral bioavailability [6] [7].
Table 1: Dezapelisib Chemical and Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | (S)-2-((1-(5-fluoro-2-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl)amino)pyrido[2,3-d]pyrimidin-5(8H)-one |
Molecular Formula | C₂₀H₁₆FN₇OS |
Molecular Weight | 421.45 g/mol |
CAS Registry Number | 1262440-25-4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 129.1 Ų |
XLogP | 3.56 |
SMILES Notation | CC@@HNC4=C5C(N=CN5)=NC=N4 |
InChIKey | RSIWALKZYXPAGW-NSHDSACASA-N |
The crystallographic structure reveals key binding motifs: a fluorophenylthienopyrimidine scaffold occupies the adenosine triphosphate (ATP) binding pocket, while the chiral aminopiperidine moiety forms critical hydrogen bonds with hinge region residues of PI3Kδ. The pyridopyrimidinone group extends toward the affinity pocket, enhancing target specificity through hydrophobic interactions. This stereospecific arrangement confers dezapelisib's superior binding kinetics compared to earlier racemic PI3Kδ inhibitors [6] [7].
Dezapelisib emerged from a rational drug design program initiated by Incyte Corporation to develop next-generation PI3Kδ inhibitors with improved selectivity and pharmacokinetic profiles. The discovery timeline began with patent filing (WO2011008487) in June 2009, where dezapelisib was designated "Example 15" among a series of novel pyrimidinone derivatives. Lead optimization focused on addressing the off-target toxicity limitations of first-generation PI3Kδ inhibitors, particularly central nervous system penetration and hepatic toxicity. Through structure-activity relationship (SAR) studies, researchers systematically modified the C3 substituent of the thienopyrimidine core, discovering that introduction of a stereospecific (S)-piperidinylamino linkage dramatically improved isoform selectivity while reducing hERG channel affinity—a common cause of cardiotoxicity in kinase inhibitors [6].
Preclinical characterization demonstrated dezapelisib's potent enzymatic inhibition with IC₅₀ values <0.05 μM in B-cell proliferation assays, significantly suppressing phospho-AKT (Ser473) in malignant B-cells at nanomolar concentrations. In xenograft models of diffuse large B-cell lymphoma, dezapelisib monotherapy achieved >90% tumor growth inhibition at well-tolerated oral doses. These data supported its advancement to clinical development under the identifier INCB40093, with Phase I trials initiated for relapsed/refractory B-cell malignancies (NCT01476657). The compound's development coincided with broader recognition of PI3Kδ's pathogenic role in B-cell receptor signaling and tumor microenvironment interactions, positioning dezapelisib as a promising therapeutic agent within the evolving lymphoma treatment paradigm [1] [7].
Dezapelisib belongs to the isoform-selective class of class I PI3K inhibitors, specifically targeting the p110δ catalytic subunit encoded by the PIK3CD gene. This classification distinguishes it from three other PI3K inhibitor categories: pan-PI3K inhibitors (e.g., buparlisib), dual PI3K/mTOR inhibitors (e.g., dactolisib), and alpha-specific inhibitors (e.g., alpelisib). The class I PI3Ks are heterodimeric enzymes consisting of a p110 catalytic subunit (α, β, γ, or δ) and a regulatory subunit. Dezapelisib's selectivity arises from its preferential binding to the unique conformational epitope within p110δ's ATP-binding cleft, exploiting subtle differences in the tryptophan residue at position 760 compared to tryptophan 780 in p110α [2] [9].
Table 2: Dezapelisib Classification Within PI3K Inhibitor Classes
Classification | Target Profile | Representative Agents | Dezapelisib Differentiation |
---|---|---|---|
Pan-PI3K Inhibitors | Broad inhibition of class I isoforms | Buparlisib, Pictilisib | Avoids p110α inhibition (hyperglycemia risk) and p110γ (immune toxicity) |
Dual PI3K/mTOR Inhibitors | Pan-PI3K + mTOR kinase domain | Dactolisib, Voxtalisib | No significant mTOR activity at therapeutic concentrations |
PI3Kα-Specific Inhibitors | Primarily p110α isoform | Alpelisib, Inavolisib | Targets p110δ instead of p110α (breast cancer vs. hematologic focus) |
PI3Kδ-Specific Inhibitors | Selective for p110δ isoform | Dezapelisib, Idelalisib, Parsaclisib | Second-generation with improved kinase selectivity versus idelalisib |
The pharmacological significance of PI3Kδ selectivity stems from p110δ's restricted expression pattern: primarily in leukocytes and hematopoietic cells, with minimal expression in non-hematopoietic tissues. This tissue distribution creates a favorable therapeutic index for dezapelisib compared to inhibitors targeting ubiquitously expressed isoforms like p110α (PIK3CA) or p110β. Preclinical studies confirmed dezapelisib's 30-100-fold selectivity for PI3Kδ over α/β isoforms and >1000-fold selectivity against class II/III PI3Ks. Importantly, dezapelisib exhibits minimal activity against unrelated kinases—a key advancement over first-generation PI3Kδ inhibitors that showed off-target inhibition of mTOR, CTAK, and DNA-PKcs at therapeutic concentrations [2] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7